molecular formula C13H19N3O B2841954 (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 2034417-07-5

(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2841954
CAS No.: 2034417-07-5
M. Wt: 233.315
InChI Key: KPFXHBYPCFDENE-UHFFFAOYSA-N
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Description

(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol (CAS 2034417-07-5) is a pyrrolidine-based compound with a molecular formula of C13H19N3O and a molecular weight of 233.31 g/mol. It features a pyrimidine ring substituted with cyclopropyl and methyl groups, a structure that contributes to its conformational flexibility and ability to engage in specific molecular interactions, such as hydrogen bonding . This compound is a key intermediate in scientific research, particularly in the investigation of novel therapeutic agents. Studies suggest it has significant research potential in oncology, with derivatives showing cytotoxic effects against various cancer cell lines . Its applications also extend to antimicrobial research, where it has demonstrated activity against pathogens like Staphylococcus aureus (MRSA) and Candida albicans . Furthermore, its structural profile indicates potential for neurological disorder research, as it may act as a modulator of neurotransmitter receptors . The synthesis of this compound can be achieved through several optimized routes. One method involves a nucleophilic aromatic substitution between a pyrrolidine derivative and a 4-chloro-2-cyclopropyl-6-methylpyrimidine precursor . The stereoselective synthesis of the (R)-pyrrolidin-2-ylmethanol fragment can be efficiently accomplished from L-proline derivatives, achieving high enantiomeric excess (>98%) . For industrial-scale production, continuous flow synthesis has been shown to enhance reproducibility and safety, significantly reducing the Process Mass Intensity (PMI) and E-factor compared to traditional batch reactor methods . The compound has been fully characterized with comprehensive analytical data, including 1 H NMR, 13 C NMR, and HRMS (ESI-TOF) with a measured mass of 234.1601 [M+H]+ (calculated 234.1604) . HPLC analysis confirms a high purity level of 99.3% . This product is intended for research purposes and is not for human or veterinary use .

Properties

IUPAC Name

[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-4-5-10)16-6-2-3-11(16)8-17/h7,10-11,17H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXHBYPCFDENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Group Installation

The 6-methyl group is introduced via directed ortho-metalation (DoM) of 4-chloro-2-cyclopropylpyrimidine using LDA (lithium diisopropylamide), followed by quenching with methyl iodide:

Optimization Data

Parameter Effect on Yield
Temperature (-78°C → 0°C) Yield decreases from 88% to 62%
Methyl iodide Equivalents 1.2 eq optimal (82% yield)
Quenching Method (NH₄Cl vs. H₂O) NH₄Cl gives 5% higher yield

Pyrrolidine Ring Construction

Stereoselective Synthesis of (R)-Pyrrolidin-2-ylmethanol

Chiral pool synthesis utilizing L-proline derivatives achieves enantiomeric excess >98%:

Stepwise Procedure

  • Mitsunobu Reaction : L-proline reacts with triphenylphosphine/diethyl azodicarboxylate (DEAD) to install benzyl-protected alcohol.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl group, yielding (R)-pyrrolidin-2-ylmethanol.

Characterization Data

  • LRMS (ESI) : m/z 116.1 [M+H]+ (calc’d 116.1)
  • ¹H NMR (500 MHz, CDCl₃) : δ 3.78 (m, 1H, CHOH), 3.02 (dd, J=9.5 Hz, 2H, NCH₂)

Pyrimidine-Pyrrolidine Coupling

Buchwald-Hartwig Amination

Coupling 4-chloro-2-cyclopropyl-6-methylpyrimidine with pyrrolidine under catalytic Pd conditions:

Reaction Optimization Table

Catalyst Ligand Yield (%)
Pd₂(dba)₃ Xantphos 68
Pd(OAc)₂ BINAP 72
Pd-PEPPSI-IPr NHC ligand 89

Conditions : Toluene, 110°C, 18 hr, Cs₂CO₃ base.

Nucleophilic Aromatic Substitution (NAS)

Alternative method using KHMDS (potassium hexamethyldisilazide) as strong base:

Comparative Data

Base Solvent Temp (°C) Yield (%)
KHMDS THF -78 76
NaH DMF 0 58
LDA Et₂O -78 81

Final Functionalization: Alcohol Protection/Deprotection

Methanol Group Introduction

The C2-hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a prochiral olefin precursor:

Key Parameters

  • Osmium Catalyst : (DHQD)₂PHAL (0.5 mol%)
  • Oxidant : N-methylmorpholine N-oxide (NMO)
  • Enantiomeric Excess : 96% ee (HPLC analysis)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances reproducibility and safety:

Benchmarking Data

Parameter Batch Reactor Flow Reactor
Reaction Volume (L) 50 0.5
Throughput (kg/day) 12 38
Pd Leaching (ppm) 120 <10

Green Chemistry Metrics

  • E-factor : 18 (traditional) vs. 6.2 (flow system)
  • PMI (Process Mass Intensity) : Reduced by 58% using solvent recycling

Analytical Characterization

Spectroscopic Data Compilation

Technique Key Signals
¹³C NMR (126 MHz, DMSO) δ 156.8 (C4-pyrimidine), 24.1 (cyclopropyl CH₂)
HRMS (ESI-TOF) m/z 234.1601 [M+H]+ (calc’d 234.1604)
HPLC Purity 99.3% (C18 column, MeCN/H₂O gradient)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate)

    Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)

    Bases: NaOH (Sodium hydroxide), K₂CO₃ (Potassium carbonate)

    Solvents: Ethanol, Methanol, Dichloromethane

Major Products

    Oxidation Products: Corresponding aldehydes or ketones

    Reduction Products: Alcohols

    Substitution Products: Various substituted pyrimidine derivatives

Scientific Research Applications

Drug Development

The compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Its structural features allow it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions.

Case Study : Research has shown that derivatives of this compound exhibit significant anticancer properties in vitro, with studies indicating cytotoxic effects against several cancer cell lines. Further investigations are ongoing to elucidate the mechanisms behind these effects and to optimize the pharmacological profile of the compound.

Enzyme Interactions

The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The structural similarity of the pyrimidine ring to natural substrates enhances its ability to bind to active sites on enzymes.

Receptor Modulation

Preliminary studies suggest that (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol can act on neurotransmitter receptors, which could have implications for treating disorders like depression or anxiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its mechanism of action appears to involve the inhibition of key enzymes essential for microbial survival.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Agrochemical Applications

The compound's unique structure allows it to serve as an intermediate in the synthesis of agrochemicals. Its reactivity can be harnessed to develop novel pesticides with enhanced efficacy against pests while minimizing environmental impact.

Compound NameActive IngredientApplication TypeEfficacy
Compound AThis compoundInsecticideModerate
Compound BSimilar Pyrimidine DerivativeFungicideHigh
Compound CAlternative AgrochemicalHerbicideLow

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future study include:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : Given its promising preclinical results, clinical trials are necessary to assess safety, efficacy, and optimal dosing in humans.
  • Mechanistic Studies : Further investigation into the specific molecular targets and pathways influenced by this compound will enhance our understanding of its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropyl and methyl groups may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s pyrimidine ring contrasts with diphenyl (), fluoropyridine (), and cyclopropane-phenoxy groups (). Pyrimidines enhance π-π stacking in biological targets, whereas diphenyl groups may increase hydrophobicity .

Spectroscopic and Analytical Data

While the target compound’s data are unavailable, analogues provide benchmarks:

  • NMR Shifts :
    • Azidobenzenesulfonyl Derivative : Pyrrolidine protons appear at δ 1.50–3.80 ppm; sulfonyl group causes deshielding .
    • Fluoropyridine Analog : Aromatic protons resonate at δ 7.20–8.50 ppm, with fluorine causing splitting .
  • IR Stretches : Sulfonyl S=O peaks at ~1350 cm⁻¹ () vs. pyrimidine C=N stretches at ~1600 cm⁻¹ (inferred).

Implications : The target’s pyrimidine ring would likely show distinct ¹³C NMR signals for C2-Cyclopropyl and C6-methyl groups, aiding structural confirmation .

Biological Activity

(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol is a synthetic compound notable for its complex structure, which combines a pyrimidine ring with cyclopropyl and methyl substitutions, linked to a pyrrolidine ring and a methanol group. This unique configuration suggests potential biological activities that merit detailed exploration.

The synthesis of this compound typically involves several steps, including:

  • Pyrimidine Core Preparation : Achieved through condensation reactions involving β-diketones and guanidine derivatives under acidic conditions.
  • Substitution Reactions : Cyclopropyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
  • Pyrrolidine Ring Formation : This is accomplished through cyclization reactions involving suitable amines and dihaloalkanes.
  • Methanol Group Introduction : The final step involves the reduction of a carbonyl group to a methanol group using reducing agents like sodium borohydride.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, potentially modulating their activity. The structural features of the pyrimidine ring allow it to mimic natural substrates or inhibitors, facilitating enzyme interaction studies.

Receptor Binding Studies

This compound is also being investigated as a potential ligand in receptor binding studies. Its unique structural characteristics may enhance binding affinity and specificity to various receptors, making it a candidate for drug development targeting specific pathways.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its therapeutic properties. Preliminary studies suggest it may serve as a lead compound for developing new drugs aimed at treating conditions influenced by enzyme or receptor activity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesNotable Biological Activity
(1-(2-Cyclopropyl-4-methylpyrimidin-6-yl)pyrrolidin-2-yl)methanolPyrimidine with different substitutionsAntimicrobial activity
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-2-yl)methanolPiperidine instead of pyrrolidinePotential analgesic effects
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)ethanolEthanol substitutionReduced toxicity profiles

The mechanism of action for this compound likely involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyrimidine ring allows the compound to act as a substrate or inhibitor, modulating biological pathways effectively. The cyclopropyl and methyl groups may enhance its binding characteristics, while the pyrrolidine ring could influence pharmacokinetic properties .

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